

A Comparative Analysis of In Vivo Antitumor Activity: XYD129 and CCS1477

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Compound of Interest

Compound Name: XYD129

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical in vivo efficacy of two prominent CBP/p300 targeting compounds, **XYD129** and **CCS1477**, supported by available experimental data.

This guide provides a head-to-head comparison of the in vivo antitumor activities of **XYD129**, a Proteolysis Targeting Chimera (PROTAC) degrader of CREB-binding protein (CBP) and p300, and **CCS1477**, a small molecule inhibitor of the p300/CBP bromodomain. Both compounds target the homologous transcriptional coactivators p300 and CBP, which are implicated in the progression of various cancers. This comparison aims to equip researchers with the necessary data to evaluate their potential applications in oncology drug development.

At a Glance: Quantitative Comparison of In Vivo Antitumor Activity

The following table summarizes the key in vivo efficacy data for **XYD129** and **CCS1477** based on published preclinical studies. A direct comparison is challenging due to the use of different cancer models and efficacy metrics.

Parameter	XYD129	CCS1477
Mechanism of Action	PROTAC-mediated degradation of CBP/p300 proteins[1]	Inhibition of the bromodomain of p300/CBP[2][3]
Cancer Model	Acute Myeloid Leukemia (AML)	Castration-Resistant Prostate Cancer (CRPC)
Xenograft Model	MOLM-16	22RV1
Antitumor Efficacy	60% Tumor Growth Inhibition (TGI)[1]	Complete tumor growth inhibition[4]
Dosage & Administration	Not explicitly reported ("tolerated dose schedules")[1]	10 mg/kg or 20 mg/kg daily (qd), or 30 mg/kg every other day (qod) via oral gavage[4]
Treatment Duration	Not explicitly reported	28 days[4]

Delving Deeper: Experimental Methodologies

Understanding the experimental context is crucial for interpreting the in vivo data. Below are the detailed protocols for the key xenograft studies cited.

XYD129: MOLM-16 Xenograft Model for Acute Myeloid Leukemia

While the specific dosage and administration schedule for the **XYD129** study were not detailed in the available literature, a general protocol for MOLM-16 xenograft studies can be outlined.

- Cell Line: MOLM-16, a human acute myeloid leukemia cell line.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
- Cell Implantation: MOLM-16 cells are typically injected subcutaneously or intravenously to establish the tumor model.

- **Treatment Initiation:** Treatment usually commences once tumors reach a predetermined volume or when engraftment is confirmed.
- **Drug Administration:** **XYD129** was administered at "tolerated dose schedules".^[1] The precise route of administration (e.g., intraperitoneal, oral) was not specified.
- **Efficacy Assessment:** Tumor growth is monitored regularly by measuring tumor volume with calipers. The primary efficacy endpoint reported was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.

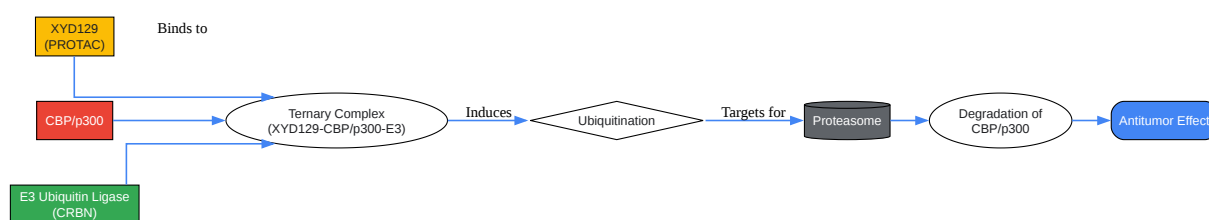
CCS1477: 22RV1 Xenograft Model for Castration-Resistant Prostate Cancer

The in vivo efficacy of CCS1477 was evaluated in a well-defined 22RV1 xenograft model.

- **Cell Line:** 22RV1, a human prostate cancer cell line representative of CRPC.
- **Animal Model:** Athymic nude mice.
- **Cell Implantation:** 22RV1 cells are implanted subcutaneously to form solid tumors.
- **Treatment Initiation:** Treatment with CCS1477 or vehicle control began once the average tumor volume reached approximately 150 mm³.
- **Drug Formulation and Administration:** CCS1477 was administered via oral gavage. The vehicle control consisted of 5% DMSO and 95% methylcellulose (0.5% w/v).^[4]
- **Dosing Regimen:** Mice were treated with 10 mg/kg or 20 mg/kg once daily, or 30 mg/kg every other day.^[4]
- **Study Duration:** The treatment period was 28 days.^[4]
- **Efficacy Assessment:** Tumor volumes were measured regularly. The primary outcome was the change in tumor volume over time, with complete tumor growth inhibition being observed.^[4] Additionally, plasma PSA levels and downstream biomarker modulation (AR-FL, AR-V7, and c-Myc) in tumor tissue were assessed.

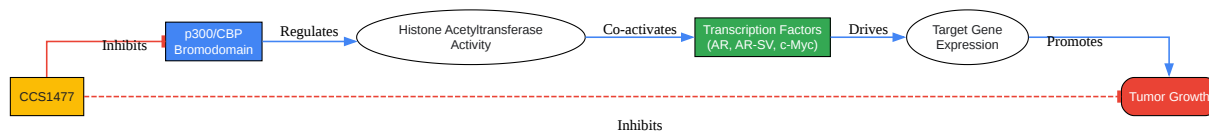
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the distinct mechanisms of action and the experimental approach, the following diagrams are provided.



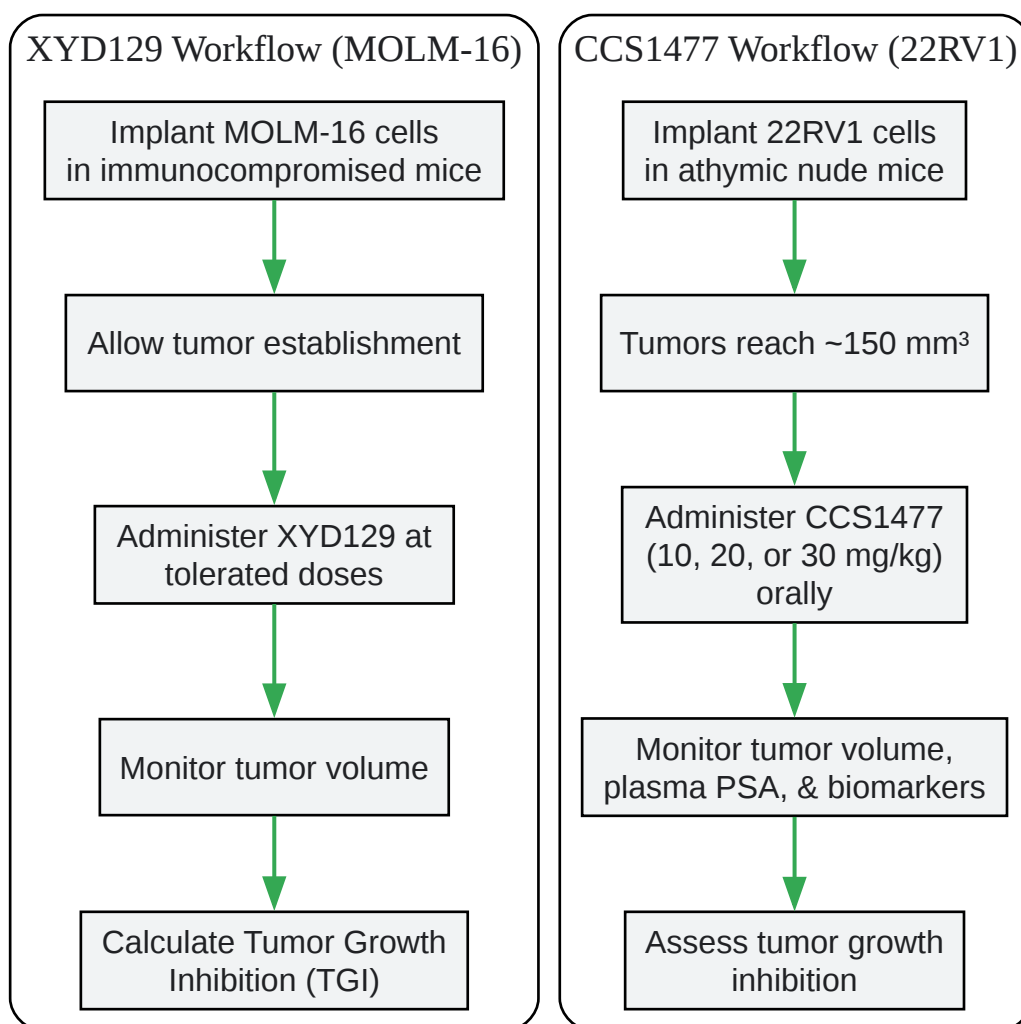
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Caption: Mechanism of Action of **XYD129**.



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Caption: Mechanism of Action of **CCS1477**.



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Caption: In Vivo Experimental Workflows.

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